molecular formula C17H18FN3O4S B4023522 1-(4-fluoro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(4-fluoro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No. B4023522
M. Wt: 379.4 g/mol
InChI Key: XBVPFNAOUCLKHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds similar to 1-(4-fluoro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine, often involves connection reactions of different chemical moieties. For instance, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has been reported through connection reactions, highlighting the role of solvent, acid acceptor, and reaction temperature in optimizing yields. Such methodologies could be relevant for synthesizing the compound , suggesting a complex process involving precise control of reaction conditions to achieve the desired product (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(4-fluoro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been elucidated using techniques such as X-ray crystallography. For example, crystal structure analysis of related compounds reveals specific spatial arrangements, such as non-planar configurations and chair conformations of the piperazine ring, which are essential for understanding the chemical behavior and reactivity of these compounds (N. G. Deniz & C. Ibiş, 2009).

Chemical Reactions and Properties

The chemical reactions involving piperazine derivatives demonstrate a wide range of chemical reactivity. For instance, the synthesis and evaluation of N-alkyl and N-sulfonyl derivatives of piperazine compounds for their antimicrobial activities reveal the importance of specific substituents in determining chemical properties and potential applications. This information is crucial for understanding the reactivity and functionalization possibilities of 1-(4-fluoro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine (J. Narendra Sharath Chandra et al., 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as thermal stability and crystal packing, provide insights into their potential applications and handling. Thermal and crystallographic studies of related compounds offer a glimpse into the stability and molecular interactions within the crystal lattice, which are critical for the compound's storage, handling, and application in various fields (S. Awasthi et al., 2014).

properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-13-2-5-15(6-3-13)26(24,25)20-10-8-19(9-11-20)16-7-4-14(18)12-17(16)21(22)23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVPFNAOUCLKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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